

# Spectroscopic Data for 1H-imidazol-2-ylmethanol Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *1H-imidazol-2-ylmethanol*  
*Hydrochloride*

Cat. No.: *B038173*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-imidazol-2-ylmethanol Hydrochloride** (CAS No. 116177-22-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally similar imidazole derivatives. Detailed, standardized protocols for acquiring experimental data are also provided to enable researchers to verify these predictions and conduct further studies.

## Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1H-imidazol-2-ylmethanol Hydrochloride**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

### Table 1: Predicted <sup>1</sup>H NMR Data (D<sub>2</sub>O, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.4	Singlet	2H	H-4, H-5
~4.8	Singlet	2H	-CH <sub>2</sub> OH

Note: The acidic proton of the hydroxyl group and the N-H protons of the imidazole ring are expected to exchange with D<sub>2</sub>O and therefore may not be observed.

**Table 2: Predicted <sup>13</sup>C NMR Data (D<sub>2</sub>O, 100 MHz)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~145	C-2
~125	C-4, C-5
~55	-CH <sub>2</sub> OH

**Table 3: Predicted IR Spectroscopy Data (ATR)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol), N-H stretch (imidazole ring)
3150-3000	Medium	C-H stretch (aromatic)
2950-2850	Weak	C-H stretch (aliphatic)
~1640	Medium	C=N stretch (imidazole ring)
~1580	Medium	C=C stretch (imidazole ring)
1100-1000	Strong	C-O stretch (primary alcohol)

**Table 4: Predicted Mass Spectrometry Data (ESI+)**

m/z	Interpretation
99.05	$[M+H]^+$ (protonated molecule of the free base)
81.04	$[M+H - H_2O]^+$
70.05	$[M+H - CH_2OH]^+$

Note: The mass spectrum will show the data for the free base, 1H-imidazol-2-ylmethanol, as the hydrochloride salt will dissociate in the ESI source.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD or equivalent).

Sample Preparation:

- Weigh approximately 5-10 mg of **1H-imidazol-2-ylmethanol Hydrochloride**.
- Dissolve the sample in 0.6-0.8 mL of deuterium oxide ( $D_2O$ ).
- Transfer the solution to a 5 mm NMR tube.

$^1H$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: 0 to 180 ppm

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two or equivalent).

#### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **1H-imidazol-2-ylmethanol Hydrochloride** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Acquisition Parameters:

- Scan Range: 4000 - 400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16-32

## Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent).

Sample Preparation:

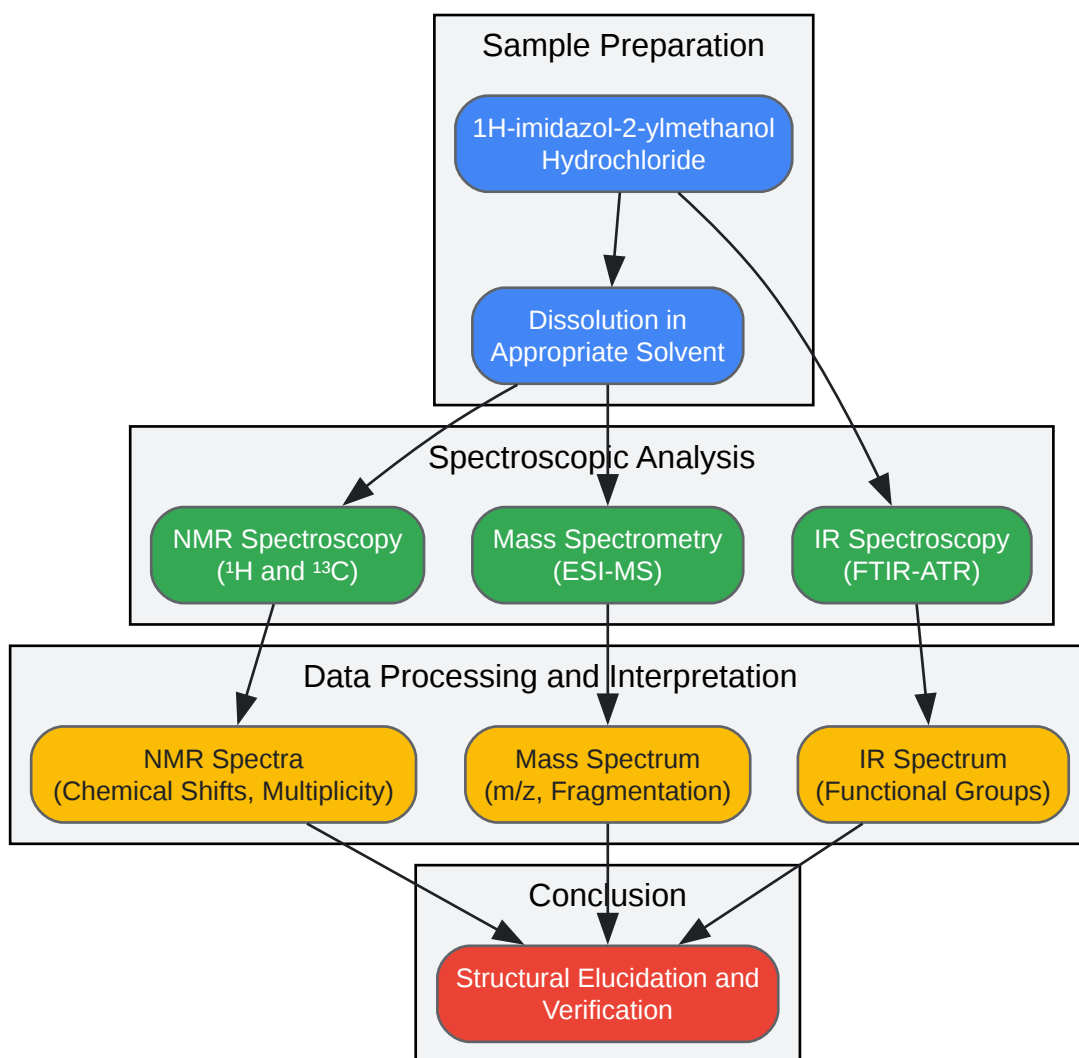
- Prepare a stock solution of **1H-imidazol-2-ylmethanol Hydrochloride** in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive
- Capillary Voltage: 3500 V
- Nebulizer Pressure: 35 psi
- Drying Gas Flow: 8 L/min
- Drying Gas Temperature: 325 °C
- Mass Range: m/z 50-300

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1H-imidazol-2-ylmethanol Hydrochloride**.



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Caption: General workflow for spectroscopic characterization.

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